Naaa-IN-2

Description

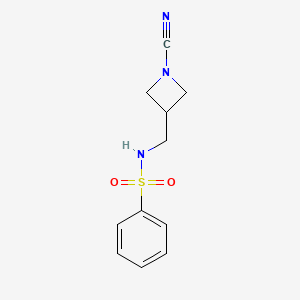

NAAA-IN-2 (Compound 9) is a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA), an enzyme belonging to the cysteine hydrolase family. NAAA preferentially hydrolyzes endogenous bioactive lipids, including palmitoylethanolamide (PEA) and oleoylethanolamide (OEA), which are involved in modulating inflammation and pain signaling pathways . This compound exhibits an inhibitory concentration (IC₅₀) of 50 nM, making it a promising candidate for therapeutic applications in inflammatory and neuropathic pain models . Its mechanism involves binding to the active site of NAAA, thereby preventing the degradation of PEA and OEA, which subsequently enhances their anti-inflammatory and analgesic effects .

Properties

Molecular Formula |

C11H13N3O2S |

|---|---|

Molecular Weight |

251.31 g/mol |

IUPAC Name |

N-[(1-cyanoazetidin-3-yl)methyl]benzenesulfonamide |

InChI |

InChI=1S/C11H13N3O2S/c12-9-14-7-10(8-14)6-13-17(15,16)11-4-2-1-3-5-11/h1-5,10,13H,6-8H2 |

InChI Key |

UIOWYXXRERXCMP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1C#N)CNS(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare NAAA-IN-2 with two functionally and structurally relevant compounds: Heptadescanoyl ethanolamide (a synthetic PEA analog) and TLR7/8 agonist 8 (a compound targeting inflammation via a different pathway).

Mechanistic and Functional Differences

- This compound vs. Heptadescanoyl ethanolamide: this compound acts as an enzyme inhibitor, preserving endogenous PEA levels by blocking its degradation. This indirect modulation of PEA signaling is advantageous for maintaining physiological balance . Heptadescanoyl ethanolamide is a synthetic analog of PEA with an elongated 17-carbon fatty acid chain. Potency: this compound’s IC₅₀ of 50 nM demonstrates higher specificity for NAAA compared to Heptadescanoyl ethanolamide’s broader receptor interactions.

This compound vs. TLR7/8 agonist 8 :

- This compound targets lipid metabolism pathways, while TLR7/8 agonist 8 activates Toll-like receptors to stimulate innate immune responses. The latter’s EC₅₀ values (27 nM for TLR7, 12 nM for TLR8) highlight its potency in oncology but reflect a divergent mechanism from this compound’s anti-inflammatory focus .

- Therapeutic Scope : this compound is tailored for chronic inflammatory conditions, whereas TLR7/8 agonist 8 is designed to synergize with checkpoint inhibitors in cancer therapy.

Structural and Pharmacokinetic Insights

- This compound features a small-molecule design optimized for blood-brain barrier penetration, critical for neuropathic pain applications. Its structure includes a reactive electrophilic group that covalently modifies NAAA’s catalytic cysteine residue .

- Heptadescanoyl ethanolamide’s odd-chain fatty acid structure enhances metabolic stability compared to endogenous PEA but may reduce bioavailability due to increased lipophilicity .

- TLR7/8 agonist 8 contains a benzoadenine core with sulfonamide substituents, favoring receptor binding but limiting central nervous system (CNS) penetration .

Research Findings and Limitations

- Heptadescanoyl ethanolamide’s reliance on cannabinoid receptors limits its use in patients with CB1/CB2 desensitization, a common issue in chronic pain .

- TLR7/8 agonist 8 shows promise in oncology but risks systemic inflammation due to broad immune activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.